molecular formula C10H13NO3 B188221 N-(2-hydroxyethyl)-2-methoxybenzamide CAS No. 88105-15-1

N-(2-hydroxyethyl)-2-methoxybenzamide

Cat. No.: B188221
CAS No.: 88105-15-1
M. Wt: 195.21 g/mol
InChI Key: VQCOLYSMGSSZNH-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methoxy group and an amide group linked to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with ethanolamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of N-(2-aminoethyl)-2-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may act as a ligand for certain receptors or enzymes, influencing cellular processes.

Medicine: this compound has potential therapeutic applications. It is investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may be incorporated into polymers, coatings, and other advanced materials to impart specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)benzamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.

    2-methoxybenzamide: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.

    N-(2-hydroxyethyl)-4-methoxybenzamide: The position of the methoxy group on the benzene ring can alter its chemical and biological properties.

Uniqueness: N-(2-hydroxyethyl)-2-methoxybenzamide is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.

Biological Activity

N-(2-hydroxyethyl)-2-methoxybenzamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and comparative analysis with related compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a methoxy group and a hydroxyethyl group attached to a benzamide framework. This configuration is crucial for its biological activity, as these functional groups can influence solubility, binding affinity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyethyl group facilitates hydrogen bonding, while the methoxy group enhances hydrophobic interactions. These interactions can modulate the activity of various biological pathways, leading to observed therapeutic effects such as anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its capability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. For instance, compounds structurally related to this benzamide have shown promising results in suppressing the expression of inflammatory markers in cell models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of experiments, derivatives of 2-methoxybenzamide exhibited varying degrees of antibacterial and antifungal activities. Notably, modifications to the benzamide structure can enhance these effects, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-hydroxyethyl)benzamideLacks methoxy group; lower binding affinityReduced anti-inflammatory effects
2-methoxybenzamideLacks hydroxyethyl group; affects solubilityModerate antimicrobial activity
N-(2-hydroxyethyl)-4-methoxybenzamideDifferent methoxy position; altered reactivityPotentially enhanced anti-cancer effects

This comparison highlights that the presence and position of functional groups significantly affect the biological activities of these compounds.

Case Study 1: Hedgehog Signaling Pathway Inhibition

A study investigated derivatives of 2-methoxybenzamide as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in cancer progression. One derivative demonstrated an IC50 value in the nanomolar range against Smoothened (Smo), a key receptor in this pathway. This suggests that modifications to the benzamide structure could yield potent anticancer agents targeting Hh signaling .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various benzamide derivatives, including this compound. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial therapies based on this scaffold .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCOLYSMGSSZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290462
Record name N-(2-hydroxyethyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-15-1
Record name NSC68807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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